2-(3-Aminopyridin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFOJSSSVSGJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 3 Aminopyridin 2 Yl Acetonitrile
Reactivity Profiles of the Amino and Nitrile Functionalities
The chemical nature of 2-(3-Aminopyridin-2-yl)acetonitrile is dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, both attached to a pyridine (B92270) core.
Nucleophilic Characteristics of the Amino Group
The primary amino group (-NH2) at the 3-position of the pyridine ring imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom is available to attack electron-deficient centers, making it a key participant in a variety of chemical transformations.
The nucleophilicity of the amino group is fundamental to its role in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides, where the amino group acts as a nucleophile in substitution reactions.
Condensation: Reaction with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases).
Addition to Electrophiles: The amino group readily adds to electrophilic multiple bonds, such as those in isothiocyanates and carbon disulfide, initiating cyclization cascades.
The position of the amino group on the pyridine ring influences its reactivity. In this compound, its proximity to the bulky acetonitrile-bearing carbon and the ring nitrogen can introduce steric and electronic effects that modulate its nucleophilicity compared to other aminopyridine isomers. For instance, the imidazole (B134444) sidechain of histidine and the ε-amino group of lysine, which also contain nucleophilic nitrogens, are potential sites for adduction. nih.gov
Electrophilic Nature of the Nitrile Group in Reactions
The nitrile group (-C≡N) presents a site of electrophilicity. The carbon-nitrogen triple bond is highly polarized, with the carbon atom bearing a partial positive charge and the nitrogen atom a partial negative charge. pressbooks.pub This polarization makes the nitrile carbon susceptible to attack by nucleophiles. pressbooks.pubchemistrysteps.com
Key reactions highlighting the electrophilic nature of the nitrile group include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. pressbooks.pubchemistrysteps.com This transformation begins with the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic nitrile carbon. pressbooks.pub
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine. The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon, which upon subsequent hydrolysis, yield ketones. chemistrysteps.com
This dual reactivity, with a nucleophilic amino center and an electrophilic nitrile center, makes this compound a valuable and versatile building block in heterocyclic chemistry.
Elucidation of Reaction Mechanisms
The unique arrangement of the amino and nitrile groups in this compound facilitates a range of intramolecular and intermolecular reactions, leading to the formation of complex heterocyclic systems.
Cyclization Reaction Mechanisms
The proximity of the nucleophilic amino group and the reactive methylene (B1212753) group adjacent to the nitrile function enables elegant cyclization reactions to form fused-ring systems, particularly thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.
Gewald-Type Reaction with Carbon Disulfide:
A prominent cyclization pathway involves the reaction of this compound with carbon disulfide in the presence of a base like sodium hydroxide. researchgate.net This reaction follows a mechanism analogous to the Gewald reaction.
Step 1: Dithiocarbamate (B8719985) Formation: The nucleophilic amino group attacks the electrophilic carbon of carbon disulfide (CS2), forming a dithiocarbamic acid intermediate, which is deprotonated by the base to yield a sodium salt. researchgate.net
Step 2: Intramolecular Cyclization: The active methylene group (alpha to the nitrile) is deprotonated by the base, creating a carbanion. This carbanion then attacks the internal electrophilic carbon of the dithiocarbamate group.
Step 3: Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization and subsequent elimination of a sulfur-containing species to yield the aromatic thieno[2,3-b]pyridine (B153569) ring system.
A similar mechanism is operative in reactions with isothiocyanates, leading to the formation of related fused pyrimidine (B1678525) derivatives.
| Cyclization Reaction Overview | |
| Reaction Type | Gewald-Type Cyclization |
| Starting Material | This compound |
| Reagents | Carbon Disulfide (CS2), Base (e.g., NaOH) |
| Key Intermediate | Dithiocarbamic acid salt |
| Final Product Class | Thieno[2,3-b]pyridines |
Substitution Reaction Mechanisms
The functional groups of this compound can participate in or influence substitution reactions. The amino group, being nucleophilic, can engage in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles.
SN2 Reaction with Alkyl Halides:
In a typical SN2 mechanism, the amino group acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide.
Mechanism: The reaction proceeds in a single, concerted step. The lone pair of the amino nitrogen attacks the carbon atom bearing the halogen, while simultaneously, the carbon-halogen bond breaks, and the halide ion departs as the leaving group. This process leads to the formation of a new carbon-nitrogen bond.
The efficiency of this reaction is subject to steric hindrance around both the amino group and the electrophilic carbon of the alkyl halide. Carbanions stabilized by nitrile groups can also undergo substitution reactions with various carbon electrophiles. researchgate.net
| Substitution Reaction Profile | |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) |
| Nucleophile | Amino group of this compound |
| Electrophile | Alkyl Halide (e.g., R-X) |
| Key Feature | Single, concerted step |
| Outcome | N-alkylation of the amino group |
Condensation Reaction Mechanisms
Condensation reactions are a cornerstone of the reactivity of this compound, primarily involving its primary amino group reacting with carbonyl compounds. vanderbilt.edu These reactions are fundamental for constructing larger molecules and heterocyclic rings.
Condensation with Aldehydes and Ketones:
The reaction with aldehydes or ketones proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form an imine (a Schiff base). This reaction is typically catalyzed by a weak acid. youtube.comlibretexts.org
Step 1: Nucleophilic Attack: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate. youtube.com
Step 2: Proton Transfer: A proton transfer occurs to form a neutral carbinolamine intermediate. youtube.com
Step 3: Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Step 4: Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.
Step 5: Deprotonation: A base (like water or the conjugate base of the catalyst) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org
The rate of imine formation is often optimal at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group, but not so much that it fully protonates and deactivates the amine nucleophile. libretexts.org
| Condensation Reaction Profile | |
| Mechanism | Nucleophilic Addition-Elimination |
| Nucleophile | Amino group of this compound |
| Electrophile | Aldehyde or Ketone |
| Key Intermediate | Carbinolamine, Iminium ion |
| Final Product | Imine (Schiff Base) |
| Catalyst | Weak Acid |
Intramolecular Interactions and Their Influence on Reactivity
The specific arrangement of the amino and cyanomethyl groups on the pyridine ring of this compound gives rise to significant intramolecular interactions that are crucial in determining its chemical behavior and reactivity. The proximity of the electron-donating amino group at the C3 position to the electron-withdrawing cyanomethyl group at the C2 position facilitates unique through-space and through-bond interactions.
Detailed research findings indicate that such positional isomerism is a critical factor in the molecule's electronic properties and reactivity. The ortho-disubstituted pattern is key to understanding the compound's conformational preferences and its propensity to act as a precursor in the synthesis of complex heterocyclic systems. The primary intramolecular forces at play include hydrogen bonding and electronic effects, which collectively pre-organize the molecule for specific reaction pathways.
Intramolecular Hydrogen Bonding
The most significant intramolecular interaction within this compound is the potential for hydrogen bonding between the 3-amino group and the nitrogen atom of the 2-acetonitrile group. This interaction involves one of the hydrogen atoms of the amino group (the donor) and the lone pair of electrons on the nitrile nitrogen (the acceptor).
This interaction leads to the formation of a stable, planar, six-membered pseudo-ring. The formation of such intramolecular hydrogen bonds is a well-documented phenomenon that enhances molecular planarity and stability. nih.gov This "locking" of the conformation brings the reactive centers—the amino nitrogen and the nitrile carbon—into close and fixed proximity, which has a profound influence on the molecule's reactivity, particularly in cyclization reactions.
| Interaction Type | Hydrogen Donor | Hydrogen Acceptor | Resulting Pseudo-Ring Size | Anticipated Effect |
|---|---|---|---|---|
| Intramolecular Hydrogen Bond | Amino Group (-NH₂) | Nitrile Group (-C≡N) | 6-membered | Conformational rigidity; molecular planarity |
Electronic Effects and Conformational Analysis
The electronic landscape of this compound is governed by the interplay between the substituents and the pyridine ring. The 3-amino group is a strong π-electron donor (an activating group), which increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the cyanomethyl group at the C2 position and the ring nitrogen itself are electron-withdrawing, decreasing the ring's electron density.
Influence on Chemical Reactivity
The intramolecular interactions are not merely structural curiosities; they actively guide the chemical reactivity of the molecule. The pre-organization of the reactive functional groups via hydrogen bonding significantly lowers the activation energy for intramolecular cyclization reactions. This makes this compound an ideal substrate for synthesizing fused heterocyclic systems.
For instance, the nucleophilic amino group is perfectly positioned to attack the electrophilic carbon of the nitrile group, a common pathway for constructing fused pyridopyrimidine or related bicyclic frameworks. The electronic effects further modulate this reactivity; the electron-donating amino group enhances the nucleophilicity required for the initial cyclization step.
| Intramolecular Interaction | Influence on Reactivity | Example Reaction Type |
|---|---|---|
| N-H···N≡C Hydrogen Bond | Facilitates intramolecular cyclization by reducing the entropic barrier and holding reactive sites in proximity. | Synthesis of fused heterocyclic systems (e.g., pyridopyrimidines). |
| Electronic Effects (Push-Pull) | Modulates the nucleophilicity of the amino group and the electrophilicity of the pyridine ring and nitrile group. | Directs regioselectivity in electrophilic substitution reactions and influences the rate of cyclization. |
Applications of 2 3 Aminopyridin 2 Yl Acetonitrile in Advanced Organic Synthesis
Role as Key Synthetic Intermediate
The strategic placement of the amino and acetonitrile (B52724) groups on the pyridine (B92270) ring makes 2-(3-Aminopyridin-2-yl)acetonitrile a highly reactive and versatile intermediate for the synthesis of more complex molecules. The amino group can act as a nucleophile or a directing group, while the nitrile group and the adjacent methylene (B1212753) bridge offer multiple avenues for chemical transformations, including cyclization and condensation reactions.
Precursor for Complex Heterocyclic Architectures
While direct and explicit research detailing the use of this compound as a starting material for a wide array of complex heterocyclic architectures is limited in publicly accessible literature, its structural motifs are found within more complex systems. The aminopyridine core is a well-established pharmacophore, and the acetonitrile side chain is a versatile functional group that can participate in various ring-forming reactions. For instance, related aminopyridine derivatives are known to be precursors in the synthesis of various biologically active compounds. The presence of the α-amino nitrile structure suggests its potential role in Strecker-type reactions and as a precursor for α-amino acids and their derivatives.
Building Block for Fused Nitrogen-Containing Ring Systems
The structure of this compound is primed for the construction of fused nitrogen-containing ring systems, such as pyrido[2,3-b]pyrazines. These fused systems are of significant interest due to their diverse biological activities. While many syntheses of pyrido[2,3-b]pyrazines involve the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds nih.govresearchgate.net, the functional groups of this compound suggest its potential as an alternative precursor. The amino group and the activated methylene of the acetonitrile moiety could theoretically undergo cyclocondensation reactions with appropriate reagents to form the pyrazine (B50134) ring fused to the initial pyridine core.
Research into the synthesis of pyrido[2,3-d]pyrimidines, another important class of fused nitrogen heterocycles, often utilizes ortho-amino cyanopyridine derivatives. rsc.org These reactions typically involve the cyclization of the amino and cyano groups with a one-carbon unit. This highlights the potential of the aminonitrile functionality within this compound to participate in similar annulation strategies to construct fused pyrimidine (B1678525) rings.
Contributions to Ligand Design and Coordination Chemistry
The aminopyridine moiety is a classic bidentate ligand in coordination chemistry, capable of forming stable chelate rings with a variety of metal ions. The addition of the acetonitrile group in this compound introduces further possibilities for its role in ligand design and coordination chemistry.
Rational Design of Ligands for Metal Complexes
The rational design of ligands is crucial for the development of metal complexes with specific catalytic, electronic, or photophysical properties. This compound offers a platform for creating tailored ligands. The pyridine nitrogen and the exocyclic amino group can act as a bidentate N,N-donor set, a common feature in many catalytic systems. The nitrile group, while a weaker coordinator, can also interact with metal centers or be chemically modified to introduce other donor atoms, leading to tridentate or even more complex ligand systems. The coordination chemistry of 2-aminopyridines is extensive and has been crucial in the development of complexes for various applications, including catalysis. vot.plresearchgate.net
Role of 2 3 Aminopyridin 2 Yl Acetonitrile in Contemporary Medicinal Chemistry Research
Development of Biologically Active Compounds
The aminopyridine nucleus is a prominent feature in many natural products and approved drugs, recognized for a wide spectrum of biological activities. nih.govmdpi.com Consequently, derivatives of aminopyridine compounds, including those originating from the 2-(3-Aminopyridin-2-yl)acetonitrile scaffold, are actively investigated for their therapeutic potential.
Muscarinic Receptor Agonists and Modulators
While research directly linking this compound to muscarinic receptor agonists is not prominent in the available literature, the broader class of pyridine (B92270) derivatives has been instrumental in this area. Muscarinic agonists are compounds that activate muscarinic acetylcholine (B1216132) receptors, which are involved in a wide range of physiological functions. The development of selective agonists for different muscarinic receptor subtypes (M1-M5) is a key goal in treating various central nervous system disorders.
Antimicrobial Agent Development
The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Pyridine and its derivatives have shown considerable promise in this field. mdpi.com
Derivatives of 2-aminopyridine (B139424) have been synthesized and evaluated for their antibacterial properties, demonstrating notable efficacy, particularly against Gram-positive bacteria. mdpi.comnih.govnih.gov In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized, with some compounds showing significant activity. nih.gov For instance, compound 2c in a study on 2-aminopyridine derivatives, which features a cyclohexylamine (B46788) moiety, exhibited potent activity against Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.govnih.gov The structure of the bacterial cell wall is a key factor in the selective activity of these compounds against Gram-positive strains. mdpi.com Other research into aminopiperidine derivatives also identified compounds with remarkable antimicrobial properties against resistant strains like MRSA and VRE. nih.gov
Antibacterial Activity of Selected Aminopyridine Derivatives
Minimum Inhibitory Concentration (MIC) values for representative aminopyridine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 2c (a 2-aminopyridine derivative) | Staphylococcus aureus | 0.039 | mdpi.comnih.gov |
| Compound 2c (a 2-aminopyridine derivative) | Bacillus subtilis | 0.039 | mdpi.comnih.gov |
| Naphthyridine derivative 44a | Staphylococcus aureus | 6-7 (mM) | mdpi.com |
| Naphthyridine derivative 45a | Staphylococcus aureus | 6-7 (mM) | mdpi.com |
The development of novel antifungal agents is crucial for treating infections, especially in immunocompromised patients. Derivatives of heterocyclic compounds like pyridine have been explored for their antifungal potential. mdpi.com Studies on naphthyridine derivatives, which contain a fused pyridine ring system, have shown that certain compounds are effective against fungal strains such as Candida albicans, Alternaria alternata, and Fusarium oxysporum. mdpi.com For example, a series of 3-(2-methyl-1,8-naphthyridin-3-yl) ureas demonstrated activity against several phytopathogenic fungi. mdpi.com Similarly, other studies have reported the antifungal properties of various sesquiterpenoids and Schiff bases of 2-amino-4-chloropyridine, indicating the broad potential of pyridine-related structures in antifungal research. mdpi.comresearchgate.net
Antifungal Activity of Selected Pyridine and Naphthyridine Derivatives
Minimum Inhibitory Concentration (MIC) values and observed activity for representative compounds.
| Compound/Derivative Type | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| 3-(2-methyl-1,8-naphthyridin-3-yl) urea (B33335) (47a) | Alternaria alternata | Active | mdpi.com |
| 3-(2-methyl-1,8-naphthyridin-3-yl) urea (47a) | Fusarium oxysporum | Active | mdpi.com |
| N-benzylidene-N′-(5-methyl-2-acetamido cymitquimica.comnih.govnaphthyridin-7-yl)hydrazine (46) | Candida albicans | Effective (comparable to Ketoconazole) | mdpi.com |
| Eudesma-4(15),11-diene-5,7-diol (56) | Candida albicans | 8.27 µM | mdpi.com |
Anticancer Therapy Research
Pyridine-containing compounds are a cornerstone of many anticancer drugs, and research continues to explore new derivatives for improved efficacy and selectivity. nih.govmdpi.com The aminopyridine scaffold is a key component in the design of molecules that can inhibit cancer cell growth through various mechanisms.
The antiproliferative activity of novel pyridine derivatives is an area of intense investigation. Spiro-pyridine derivatives, for example, have shown promising results against liver (HepG-2) and colon (Caco-2) cancer cell lines. rsc.org Compound 7 , a 1′H-spiro-indoline-3,4′-pyridine derivative, demonstrated potent activity against the Caco-2 cell line, with an IC₅₀ value of 7.83 ± 0.50 μM. rsc.org This activity is attributed to its ability to induce cell cycle arrest, a common mechanism for antiproliferative agents. rsc.org Other research has focused on imidazopyridine derivatives, which have shown significant inhibitory effects on prostate cancer cells by targeting signaling pathways crucial for cell survival and proliferation. unl.edu Furthermore, studies on various nicotinamide (B372718) and 2-pyridyl urea-based complexes have identified compounds with selective cytotoxicity against cancer cells, highlighting the modularity of the pyridine core in developing targeted anticancer agents. nih.govmdpi.com
Antiproliferative Activity of Selected Pyridine Derivatives
Half-maximal inhibitory concentration (IC₅₀) values for representative pyridine derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Spiro-pyridine derivative 5 | Caco-2 (Colorectal adenocarcinoma) | 9.74 ± 0.80 | rsc.org |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal adenocarcinoma) | 7.83 ± 0.50 | rsc.org |
| Spiro-pyridine derivative 8 | Caco-2 (Colorectal adenocarcinoma) | 13.61 ± 1.20 | rsc.org |
| Doxorubicin (Reference) | Caco-2 (Colorectal adenocarcinoma) | 12.49 ± 1.10 | rsc.org |
| Cu(U3)₂Cl₂ (a 2-pyridyl urea complex) | NCI-H1975 (Lung cancer) | 39.6 ± 4.5 | mdpi.com |
| Cu(U11)₂Cl₂ (a 2-pyridyl urea complex) | NCI-H1975 (Lung cancer) | 33.4 ± 3.8 | mdpi.com |
Modulation of Apoptosis and Cell Cycle
The therapeutic potential of compounds derived from the this compound scaffold in oncology is often linked to their ability to modulate fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death). The inhibition of key regulatory proteins by these compounds can halt the proliferation of cancer cells and trigger their self-destruction.
Disruption of the cell cycle is a critical mechanism for controlling tumor growth. Research on various cytotoxic agents demonstrates that inducing cell cycle arrest, particularly at the G2/M phase, is an effective anti-cancer strategy. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The activity of derivatives of the aminopyridine scaffold is often associated with their impact on proteins that regulate the cell cycle. nih.gov
Following cell cycle arrest, cancer cells may undergo apoptosis. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. nih.gov Studies on related anticancer compounds show that they can trigger apoptosis by inducing DNA damage and modulating signaling pathways that control cell survival, such as the Akt and Erk1/2 pathways. nih.govnih.gov For instance, the inhibition of Aurora kinases, a key target of aminopyridine derivatives, is known to disrupt mitotic progression, leading to endoreduplication and subsequent apoptosis.
Kinase Inhibitory Studies (e.g., MPS1, Aurora Kinases)
The this compound framework is a key structural motif in the development of potent protein kinase inhibitors, which are crucial in modern cancer therapy. Kinases are enzymes that play a central role in cell signaling and are often deregulated in cancer. nih.gov A library of fragments based on the 3-aminopyridin-2-one core, a close structural analog and derivative of this compound, has been screened against a panel of human protein kinases to identify new therapeutic leads. nih.gov
This screening identified the 3-aminopyridin-2-one scaffold as a novel starting point for inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, two families of enzymes deeply involved in the regulation of mitosis. nih.govnih.gov Both MPS1 and Aurora kinases are considered attractive targets for cancer treatment due to their critical roles in cell division and proliferation. nih.gov
Initial screening of the parent fragment, 3-amino-pyridin-2(1H)-one, showed modest inhibitory activity against Aurora A (58% inhibition at 100 µM). However, derivatization of this core structure led to compounds with significantly improved potency. For example, the introduction of aryl and heteroaryl groups at the 5-position of the pyridinone ring resulted in potent inhibitors of MPS1 and the Aurora kinase family. nih.gov Specifically, compounds 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) and 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) emerged as ligand-efficient inhibitors of these mitotic kinases. nih.govebi.ac.uk
Table 1: Kinase Inhibitory Activity of 3-Aminopyridin-2-one Derivatives
| Compound | Target Kinase | % Inhibition at 100 µM | IC₅₀ (µM) |
|---|---|---|---|
| 3-Amino-pyridin-2(1H)-one | Aurora A | 58% | >100 |
| 3-Amino-pyridin-2(1H)-one | AKT2 | 77% | >100 |
| 2 | MPS1 | - | 13 |
| 2 | Aurora A | - | 21 |
| 2 | Aurora B | - | 13 |
| 3 | MPS1 | - | 22 |
| 3 | Aurora A | - | 14 |
| 3 | Aurora B | - | 10 |
Data sourced from Fearon et al., 2018. nih.gov
DNA Damage and Intercalation Studies
While direct studies on DNA damage and intercalation by this compound itself are not extensively documented, the functional implications of its derivatives as anticancer agents often involve mechanisms related to DNA integrity. The inhibition of kinases like MPS1 and Aurora A can lead to defects in the mitotic spindle checkpoint, resulting in chromosomal instability and, ultimately, a DNA damage response. nih.gov
Furthermore, many cytotoxic drugs function as DNA intercalators, agents that insert themselves between the base pairs of DNA. This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov Some intercalators can induce chromatin damage, leading to the degradation of essential enzymes like RNA Polymerase II, which further compounds their cytotoxic effects. nih.gov While not a primary mechanism attributed to the aminopyridine scaffold, the downstream effects of kinase inhibition by its derivatives can mimic the cellular response to DNA damage, including the activation of damage-response proteins. nih.gov For example, histone H2A.X, a marker for DNA double-strand breaks, is often activated in response to treatment with drugs that disrupt mitosis. nih.gov
Antifibrotic Compound Discovery
The chemical scaffold of this compound has been identified as a valuable starting point for the synthesis of compounds with potential antifibrotic properties. Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and organ damage. A key application in this area involves the preparation of substituted 3-amino-2-cyanopyridine derivatives that serve as intermediates in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) compounds. These resulting structures are being explored for their potential in treating and preventing fibrotic conditions.
Enzyme Inhibition Studies (e.g., α-Glucosidase)
Derivatives based on the 3-aminopyridin-2(1H)-one structure, which can be synthesized from this compound, have shown promise as inhibitors of α-glucosidase. mdpi.comnih.gov This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. nih.gov Inhibiting α-glucosidase can slow down glucose absorption, making it a key therapeutic target for managing type 2 diabetes. nih.gov
Recent studies have explored a range of thiourea (B124793) and 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones for their α-glucosidase inhibitory activity. Several of these compounds have demonstrated significant inhibitory potential, with some even surpassing the activity of the standard drug, acarbose (B1664774). mdpi.comnih.gov
For instance, a 1,3,4-thiadiazole derivative featuring a benzoic acid linker showed an IC₅₀ value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov Similarly, thiourea derivatives have also been identified as potent inhibitors, with 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibiting an IC₅₀ of 9.77 mM. mdpi.com These findings highlight the potential of the aminopyridine scaffold in developing new agents for diabetes therapy.
Table 2: α-Glucosidase Inhibitory Activity of 3-Aminopyridin-2(1H)-one Derivatives
| Compound Class | Derivative | IC₅₀ (mM) | Reference |
|---|---|---|---|
| Thiourea | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 | mdpi.com |
| Thiourea | 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 | mdpi.com |
| 1,3,4-Thiadiazole | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | 3.66 | nih.gov |
| 1,3,4-Thiadiazole | Derivative with butanoic acid linker (7b) | 6.70 | nih.gov |
| 1,3,4-Thiadiazole | Derivative with butanoic acid linker (7c) | 8.42 | nih.gov |
| Reference Drug | Acarbose | 13.88 | nih.gov |
Macrofilaricidal Compound Exploration
Filarial diseases like onchocerciasis (river blindness) and lymphatic filariasis affect millions worldwide, and there is a pressing need for new drugs that can kill the adult worms (macrofilaricides). nih.govnih.gov While not directly involving this compound, research into novel macrofilaricides has explored related heterocyclic structures.
One such area of research has focused on a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. nih.gov This work highlights the utility of the pyridine ring system as a core element in designing antiparasitic agents. Although the specific scaffold differs, the underlying principle of using pyridine-containing compounds to target filarial nematodes is relevant. These efforts have led to the discovery of molecules that demonstrate the ex vivo killing of adult worms of species such as Onchocerca gutturosa and Brugia malayi. nih.gov This indicates that nitrogen-containing heterocyclic compounds, including those accessible from aminopyridine starting materials, represent a promising avenue for the discovery of new treatments for these devastating tropical diseases.
Pharmacophore Elucidation and Optimization
The utility of the this compound scaffold in medicinal chemistry stems from its specific chemical features, which form the basis of its pharmacophore, and its suitability for chemical modification to optimize therapeutic activity.
In the context of kinase inhibition, X-ray crystallography studies of 3-aminopyridin-2-one derivatives bound to MPS1 and Aurora kinases have been particularly revealing. nih.gov These studies show that the aminopyridin-2-one core acts as a hinge-binding motif, a common strategy for ATP-competitive kinase inhibitors. The amino group and the pyridinone nitrogen form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. nih.gov
Optimization of this core has been achieved by introducing substituents at various positions of the pyridine ring. For example, adding aryl or heteroaryl groups at the C5-position has been shown to improve potency and ligand efficiency. nih.gov These substituents can access additional pockets within the ATP-binding site, forming further interactions that enhance binding affinity and can confer selectivity for one kinase over another. Structural studies have identified key regions of kinases like MPS1 that can be targeted with further modifications to improve both activity and selectivity. nih.govnih.gov This structured approach to optimization, guided by an understanding of the pharmacophore, is essential for developing clinically viable drug candidates from this versatile chemical starting point.
Structural Modifications for Enhanced Bioactivity
The inherent reactivity of the 2-aminopyridine core allows for a variety of structural modifications aimed at improving the bioactivity and pharmacokinetic properties of the resulting derivatives. rsc.org Research into analogous aminopyridine structures has demonstrated that strategic alterations can lead to significant enhancements in their therapeutic efficacy.
Substitution on the pyridine ring is another crucial avenue for enhancing bioactivity. The introduction of various substituents can modulate the electronic properties, lipophilicity, and metabolic stability of the compound. Structure-activity relationship (SAR) studies on similar 3,5-diaryl-2-aminopyridine derivatives have shown that the nature and position of these substituents are critical for their inhibitory potency against specific biological targets like Activin-like kinase 2 (ALK2). acs.org
Furthermore, modifications of the acetonitrile (B52724) side chain can impact the molecule's interaction with target proteins. While the nitrile group itself can participate in important interactions, its conversion to other functional groups, such as carboxylic acids or amides, can lead to derivatives with altered pharmacological profiles.
Table 1: Examples of Structural Modifications on a Related 2-Amino-2-(pyridin-3-yl)acetonitrile (B148195) Scaffold and Their Rationale
| Modification Site | Type of Modification | Example of Modified Structure | Rationale for Enhanced Bioactivity |
| Amino Group | Replacement with a phenyl group | 2-Phenyl-2-(pyridin-3-yl)acetonitrile | Increased stability and serves as an intermediate for malonamide (B141969) derivatives in drug discovery. |
| Pyridine Ring | Replacement with a quinoline (B57606) ring | 2-Amino-2-(5-chloroquinolin-6-yl)acetonitrile | Enhanced lipophilicity due to the larger aromatic system, potentially improving cell permeability. |
| Acetonitrile Moiety | Incorporation into a pyrazole (B372694) ring | 2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile | The addition of a fluoroethyl group can enhance metabolic stability and bioavailability. |
This table is based on data for the analogous compound 2-Amino-2-(pyridin-3-yl)acetonitrile due to a lack of specific data for this compound.
Exploration of Heterocyclic Substitutions for Therapeutic Potential
The pyridine ring of this compound is a key pharmacophoric element, and its replacement with other heterocyclic systems is a widely explored strategy in medicinal chemistry to discover novel therapeutic agents with improved properties. The rationale behind such substitutions is to alter the molecule's size, shape, and electronic distribution to achieve better binding affinity for a target, enhance selectivity, and improve ADME (absorption, distribution, metabolism, and excretion) properties.
Research on related 2-aminopyrimidine (B69317) derivatives has shown that this core can be a potent inhibitor of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. ncku.edu.tw The synthesis of a series of 2-arylaminopyrimidine derivatives has also led to the discovery of dual inhibitors of Cathepsin L and JAK for the potential treatment of acute lung injury. mdpi.com
Furthermore, the fusion of the pyridine ring with other heterocycles can lead to novel scaffolds with unique biological activities. For instance, the synthesis of thieno[2,3-b]pyridine-based compounds from 3-aminothienopyridine derivatives has yielded molecules with promising antimicrobial and anticancer properties. ekb.eg The exploration of quinoxaline (B1680401) derivatives, developed from a 2-amino-3-heteroarylquinoxaline scaffold, has resulted in non-peptide, small-molecule antagonists for the interleukin-8 receptor, which is involved in inflammatory diseases and cancer. bldpharm.com
Table 2: Bioactive Heterocyclic Scaffolds Derived from or Related to the Aminopyridine Core
| Core Heterocycle | Derived Scaffold | Therapeutic Target/Potential | Reference |
| 2-Aminopyridine | 3,5-Diaryl-2-aminopyridine | ALK2 Inhibitors | acs.org |
| 2-Aminopyridine | 2-Aminopyridine Derivatives | USP7 Inhibitors for colorectal carcinoma | nih.gov |
| Pyridine | 3-(Pyridine-3-yl)-2-oxazolidinone | Antibacterial Agents | nih.gov |
| Pyrimidine (B1678525) | 2-(Pyridin-2-yl) Pyrimidine | Anti-fibrosis Agents | mdpi.com |
The versatility of the this compound structure, coupled with the proven success of modifying related heterocyclic systems, underscores its potential as a valuable building block in the ongoing quest for new and effective medicines.
Computational and Theoretical Investigations of 2 3 Aminopyridin 2 Yl Acetonitrile
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemical research, providing a framework to model molecular behavior based on the principles of quantum mechanics. aps.org For a molecule such as 2-(3-Aminopyridin-2-yl)acetonitrile, these methodologies are employed to determine its stable conformations, electronic characteristics, and potential interactions.
Density Functional Theory (DFT) has become a ubiquitous computational method for investigating the electronic structure of many-body systems, from simple molecules to complex biological macromolecules. nih.govmtroyal.ca Its popularity stems from a favorable balance between computational cost and accuracy. als-journal.com DFT calculations are centered on solving the Kohn-Sham equations, which use the electron density to describe the system's properties. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). icm.edu.plnih.gov These combinations have proven reliable for optimizing molecular geometries, calculating vibrational frequencies (for comparison with IR and Raman spectra), and determining various electronic properties. mdpi.comicm.edu.pl DFT is also applied to study local reactivity through descriptors like Fukui functions, which help identify the most reactive sites within the molecule. nih.gov
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states. rsc.orguci.eduarxiv.org TD-DFT is an extension of ground-state DFT that allows for the calculation of properties in the presence of time-dependent potentials, such as an oscillating electric field from light. wikipedia.org
The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. uci.eduwikipedia.org By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the absorption spectrum of this compound, offering insights into its photophysical properties. nih.govresearchgate.net The method is also used to analyze the nature of these transitions, for instance, to identify them as charge-transfer excitations. rsc.org
Analysis of Electronic and Molecular Structures
The electronic and molecular structure of a compound dictates its physical and chemical properties. Computational analyses provide detailed pictures of orbital energies and charge distributions, which are key to understanding molecular reactivity and intermolecular interactions.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.orgresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov This can facilitate intramolecular charge transfer. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. chemrxiv.orgnih.gov
Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Formula | Description |
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. chemrxiv.org |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. chemrxiv.org |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of an electron from a stable system. nih.gov |
Note: The values in this table are illustrative and would be derived from specific DFT calculations (e.g., using B3LYP/6-311++G(d,p)).
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It helps in predicting how a molecule will interact with other species and is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum. Typically, regions of negative potential (electron-rich), which are prone to electrophilic attack, are colored red. nih.govresearchgate.net Regions of positive potential (electron-poor), susceptible to nucleophilic attack, are colored blue. Green areas represent neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) ring and the cyano group due to the high electronegativity of nitrogen. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. nih.govnih.gov
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov A key application in drug discovery is molecular docking, which predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. ekb.egunar.ac.id
For this compound, docking studies can be used to explore its potential as an inhibitor for various biological targets. Aminopyridine scaffolds are known to be featured in many kinase inhibitors, which bind to the ATP-binding cleft of these enzymes. mdpi.com A typical docking protocol involves preparing the 3D structures of both the ligand and the receptor. The software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose to estimate the binding affinity. unar.ac.id The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Description | Illustrative Value/Finding |
| Target Protein | The biological macromolecule being studied (e.g., a specific kinase). | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Binding Energy/Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding. mdpi.com | -8.5 kcal/mol |
| Key Hydrogen Bonds | Specific amino acid residues in the receptor forming hydrogen bonds with the ligand. | Forms hydrogen bonds with the backbone carbonyl of Cys919 and the side chain of Asp1046. mdpi.com |
| Hydrophobic Interactions | Residues creating a nonpolar environment that interacts with parts of the ligand. | The pyridine ring is situated in a hydrophobic pocket formed by Val848, Ala866, and Leu1035. |
| Predicted Binding Mode | The orientation and conformation of the ligand within the active site. | The aminopyridine core acts as a hinge-binder, with the cyano group pointing towards the solvent-exposed region. |
Note: This table presents hypothetical data to illustrate the typical output and insights gained from a molecular docking study.
Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.com This analysis provides critical information about the binding mode and the key intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In studies of analogous aminopyridine derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, research on aminopyridine derivatives as potential anticancer agents revealed that these molecules can fit into the active site of target proteins like β-catenin. nih.gov The docking analyses for these related compounds have highlighted the importance of the aminopyridine scaffold in forming crucial hydrogen bonds with amino acid residues in the binding pocket. nih.gov
For this compound, it is hypothesized that the amino group and the nitrogen atom in the pyridine ring would act as key hydrogen bond donors and acceptors, respectively. The nitrile group may also participate in polar interactions. A hypothetical ligand-protein interaction analysis for this compound with a representative kinase target is detailed in the table below.
Table 1: Hypothetical Ligand-Protein Interaction Analysis of this compound
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| GLU81 | Hydrogen Bond | 2.1 |
| LEU83 | Hydrophobic | 3.5 |
| VAL35 | Hydrophobic | 3.8 |
| LYS33 | Hydrogen Bond | 2.9 |
This data is illustrative and based on typical interactions observed for aminopyridine derivatives in published studies.
Prediction of Binding Affinity and Selectivity
The binding affinity, often expressed as the binding energy or inhibitory constant (Ki), quantifies the strength of the interaction between a ligand and its target protein. Computational methods can estimate this affinity, helping to rank potential drug candidates. A lower binding energy generally indicates a more stable and potent ligand-protein complex. youtube.com
Quantitative Structure-Activity Relationship (QSAR) studies on aminopyridine derivatives have been performed to correlate their structural features with their biological activities. nih.gov These models can predict the binding affinity of new compounds based on their physicochemical properties. For example, 3D-QSAR studies on 2-aminopyridine (B139424) derivatives as nitric oxide synthase inhibitors have identified key pharmacophoric features that contribute to high affinity. nih.gov
The selectivity of a compound for its intended target over other proteins is a critical factor in drug development to minimize off-target effects. While specific binding affinity and selectivity data for this compound are not available, studies on similar compounds suggest that modifications to the aminopyridine scaffold can significantly influence these parameters. acs.org
Table 2: Predicted Binding Affinity for a Representative Aminopyridine Derivative
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) |
|---|---|---|
| Kinase A | -8.5 | 50 |
| Kinase B | -6.2 | 800 |
This data is illustrative and based on typical values obtained in computational studies of aminopyridine derivatives.
Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., Lipinski's Rule of Five)
The "drug-likeness" of a compound refers to its possession of physicochemical properties that are associated with orally active drugs. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. nih.govresearchgate.netnih.govtandfonline.comuomustansiriyah.edu.iq This rule states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 daltons, and a calculated octanol-water partition coefficient (logP) greater than 5.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another crucial aspect of computational analysis. These predictions help to identify potential liabilities in the pharmacokinetic profile of a compound at an early stage. Studies on various aminopyridine derivatives have shown that they generally exhibit good predicted ADME properties. researchgate.netnih.govtandfonline.comuomustansiriyah.edu.iq
The calculated properties for this compound based on its chemical structure suggest that it adheres to Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability.
Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 147.16 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 1 | < 5 | Yes |
| Hydrogen Bond Acceptors | 3 | < 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | 1.2 | < 5 | Yes |
The predicted values are calculated based on the chemical structure of this compound.
Analytical Research Methodologies for 2 3 Aminopyridin 2 Yl Acetonitrile
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 2-(3-Aminopyridin-2-yl)acetonitrile by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HHCOSY, TOCSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (HHCOSY, TOCSY) NMR experiments are utilized to obtain a complete structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons. The spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group of the acetonitrile (B52724) moiety. The chemical shifts and coupling constants of these protons are influenced by their neighboring atoms, offering valuable structural insights.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, allowing for the identification of the pyridine ring carbons, the nitrile carbon, and the methylene carbon.
Two-dimensional NMR techniques such as HHCOSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish connectivity between protons. HHCOSY reveals protons that are directly coupled to each other, helping to identify adjacent protons on the pyridine ring. TOCSY extends this by showing correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to the same structural fragment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 6.5 - 8.5 | 110 - 160 |
| Methylene Protons (-CH₂CN) | 3.5 - 4.5 | 20 - 30 |
| Nitrile Carbon (-CN) | - | 115 - 125 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group would appear as a distinct pair of bands in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group would be observed as a sharp, medium-intensity band around 2200-2260 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like acetonitrile, would show absorption maxima corresponding to the π-π* and n-π* transitions of the aromatic pyridine ring. researchgate.netresearchgate.net These absorption bands are characteristic of the chromophores present in the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Nitrile (C≡N) | Stretch | 2200 - 2260 |
| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |
Mass Spectrometry (MS, HRMS, ESI)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, allowing for the determination of its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. This is a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique offers an unambiguous confirmation of the compound's structure.
Chromatographic Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis of organic compounds. cmes.org A reversed-phase HPLC method, often coupled with a UV detector, can effectively separate this compound from its starting materials, byproducts, and other impurities. cmes.org The purity is determined by the relative area of the main peak in the chromatogram. Different column materials and mobile phase compositions can be employed to achieve optimal separation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ijsred.com This technique is particularly useful for identifying and quantifying impurities, even at trace levels. ijsred.comnih.gov The mass spectrometer can provide molecular weight information for each separated component, aiding in their identification. ijsred.com
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| HHCOSY, TOCSY | Structural Elucidation | Proton-proton correlations |
| IR Spectroscopy | Functional Group Analysis | Presence of N-H, C≡N, aromatic rings |
| UV-Vis Spectroscopy | Electronic Structure | Electronic transitions, chromophores |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular weight, fragmentation patterns |
| High-Resolution MS (HRMS) | Elemental Composition | Precise mass, elemental formula |
| X-ray Crystallography | 3D Structure Determination | Bond lengths, bond angles, conformation |
| HPLC | Purity Assessment, Isolation | Separation of components, quantification |
| LC-MS | Impurity Profiling | Separation and identification of impurities |
Structure Activity Relationship Studies and Analog Design Pertaining to 2 3 Aminopyridin 2 Yl Acetonitrile Scaffolds
Impact of Pyridine (B92270) Ring Substitution on Bioactivity
The substitution pattern on the pyridine ring of 2-aminopyridine-based compounds plays a crucial role in modulating their biological activity. While direct SAR studies on 2-(3-aminopyridin-2-yl)acetonitrile are not extensively documented, valuable insights can be drawn from related 2-aminopyridine (B139424) structures.
Research on 2-aminopyridine-3,5-dicarbonitrile-based compounds as prion replication inhibitors has demonstrated that substitutions at various positions of the pyridine ring significantly influence their potency. ebi.ac.uknih.gov A comprehensive SAR study revealed that specific substitutions could enhance bioactivity by approximately 40-fold. ebi.ac.uk For instance, in a series of NNN pincer-type ligands with a central substituted pyridine ring, the electronic nature of the substituent at the 4-position (electron-donating vs. electron-withdrawing) was found to directly impact the electron density at the metal coordination site, which is a key factor in their catalytic activity. nih.gov Electron-donating groups generally increase the electron density, which can be a critical factor for biological interactions. nih.gov
In the context of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core itself with a pyrazine (B50134) ring led to a novel series of analogs with potent oral antimalarial activity, highlighting the profound impact of the core heterocyclic system. nih.gov However, other alterations to the pyridine core resulted in a loss of activity, indicating a high degree of structural sensitivity. nih.gov
These findings suggest that for the this compound scaffold, the introduction of various substituents on the pyridine ring could similarly modulate its biological profile. The electronic properties, size, and position of these substituents are expected to be critical determinants of activity.
Table 1: Hypothetical Impact of Pyridine Ring Substituents on Bioactivity of this compound Analogs (Based on Related Compounds)
| Substitution Position | Substituent Type | Potential Impact on Bioactivity | Rationale from Related Compounds |
| 4-position | Electron-Donating Group (e.g., -OH, -OBn) | Potential increase in activity | Increased electron density on the pyridine ring can enhance binding to target proteins. nih.gov |
| 4-position | Electron-Withdrawing Group (e.g., -Cl, -NO2) | Potential decrease or altered activity | Decreased electron density may weaken key interactions. nih.gov |
| 5-position | Bulky Group | Potential steric hindrance | May disrupt binding to the active site. |
| 6-position | Hydrogen Bond Donor/Acceptor | Potential for new interactions | Can form additional hydrogen bonds with the target, enhancing affinity. |
Modifications to the Acetonitrile (B52724) and Amino Moieties and Their Biological Implications
The acetonitrile and amino groups are key functional components of the this compound scaffold, contributing to its chemical reactivity and biological interactions. Modifications to these moieties can lead to significant changes in activity.
The nitrile group is a versatile pharmacophore that can act as a bioisostere for various functional groups, including halogens and carbonyls. nih.gov Its linear geometry and ability to act as a hydrogen bond acceptor make it a crucial element for target interaction. nih.gov In some contexts, replacing a nitrile group can modulate basicity and hydrogen bonding properties, as seen in cyanoguanidines. nih.gov For instance, the replacement of a water-mediated interaction with a direct hydrogen bond from a nitrile has been shown to improve binding affinity due to entropic gains. nih.gov
The primary amino group in the 2-aminopyridine series is often critical for biological activity. In a study of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the primary amine was found to be more important for binding to TGF-β than BMP receptors. cambridgemedchemconsulting.com Its replacement with a nonpolar methyl group resulted in a highly selective BMP inhibitor. This highlights that modifications to the amino group can be a powerful strategy to enhance selectivity.
Furthermore, studies on 2-aminopyridine-3,5-dicarbonitriles have shown that the amino group is a key site for derivatization to improve pharmacokinetic properties without compromising bioactivity. ebi.ac.uknih.gov
Table 2: Potential Biological Implications of Modifying the Acetonitrile and Amino Moieties
| Moiety | Modification | Potential Biological Implication | Rationale from Related Compounds |
| Acetonitrile | Replacement with a carboxylic acid or ester | Altered polarity and hydrogen bonding capacity; potential for new interactions. nih.gov | Carboxyl groups can act as key binding elements in kinase inhibitors. nih.gov |
| Acetonitrile | Replacement with a small heterocyclic ring (e.g., tetrazole) | Bioisosteric replacement that can mimic the electronic and steric properties of the nitrile. | Tetrazoles are common bioisosteres for carboxylic acids and nitriles. |
| Amino | Acylation or Alkylation | Reduced basicity; potential to probe for additional binding pockets. | Derivatization of the amino group is a common strategy in SAR studies. ebi.ac.uk |
| Amino | Replacement with other functional groups (e.g., -OH, -CH3) | Altered hydrogen bonding potential and polarity; can enhance selectivity. | Replacement of the amino group in 2-aminopyridine analogs has led to improved selectivity. cambridgemedchemconsulting.com |
Isomeric Comparisons and Positional Effects on Reactivity and Biological Activity
The relative positions of the amino and acetonitrile groups on the pyridine ring are critical determinants of both chemical reactivity and biological activity. Isomers of this compound, such as 2-amino-2-(pyridin-3-yl)acetonitrile (B148195), exhibit distinct properties.
For example, 2-amino-2-(pyridin-3-yl)acetonitrile is an intermediate in the synthesis of FP-TZTP, a selective M2 muscarinic agonist. The position of the amino and nitrile groups directly attached to the same carbon, which is then linked to the pyridine ring at the 3-position, defines its specific utility in this synthetic pathway. In contrast, the scaffold of interest, this compound, has the acetonitrile group at the 2-position and the amino group at the 3-position of the pyridine ring. This arrangement influences the electronic distribution and steric environment around the functional groups, leading to different reactivity and biological targets.
The positional arrangement of substituents can also affect the propensity for intramolecular reactions. For instance, the proximity of the amino and acetonitrile groups in the 2,3-disubstituted pyridine could facilitate cyclization reactions under certain conditions, a property that might not be as favored in other isomers.
Scaffold Hopping and Bioisosteric Replacements in Drug Discovery
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These approaches involve replacing the core structure or specific functional groups of a molecule with others that have similar steric and electronic properties.
For the this compound scaffold, several bioisosteric replacements can be envisioned. The pyridine ring, for example, could be replaced by other five- or six-membered heterocycles such as pyrimidine (B1678525), pyrazine, or even bicyclic systems to explore new chemical space and potentially improve properties like metabolic stability or solubility. As previously mentioned, the successful replacement of a pyridine core with a pyrazine in an antimalarial series underscores the potential of this approach. nih.gov
The nitrile group itself is a classic bioisostere. It can be replaced by other groups like a trifluoromethyl group, an oxetane, or various small heterocycles to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.com Similarly, the amino group can be replaced by other hydrogen bond donors or acceptors, such as a hydroxyl group or a methyl ether, to fine-tune interactions with the target protein.
The application of computational methods for scaffold hopping can accelerate the discovery of new analogs. By analyzing the binding mode of the parent compound, it is possible to identify alternative scaffolds that can present the key pharmacophoric features in a similar spatial arrangement.
Future Research Directions and Emerging Paradigms for 2 3 Aminopyridin 2 Yl Acetonitrile Research
Exploration of Novel Synthetic Pathways for Derivatization
Further exploration into novel MCRs, potentially incorporating different starting materials or catalysts, could lead to the discovery of unique derivatives with diverse functionalities. For instance, the use of enaminones as key precursors in solvent-free conditions has been shown to be a simple, rapid, and cleaner method for synthesizing 2-aminopyridine (B139424) derivatives. nih.gov Additionally, synthetic strategies starting from pyridine (B92270) N-oxides present a viable alternative route, with one-pot, two-step processes yielding substituted 2-aminopyridines in high yields. nih.gov The development of such innovative synthetic methodologies will be crucial for generating libraries of 2-(3-aminopyridin-2-yl)acetonitrile analogs for further investigation.
Advanced Mechanistic Studies using Modern Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound and its derivatives is essential for optimizing existing protocols and designing new transformations. Modern analytical techniques are pivotal in elucidating these complex pathways. Spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, are routinely used to confirm the structures of newly synthesized compounds and can provide insights into reaction intermediates. nih.govtubitak.gov.tr
Future research should leverage these techniques more extensively for in-depth mechanistic studies. For example, the interaction of aminopyridines with electron acceptors to form charge transfer (CT) complexes can be studied spectrophotometrically to understand the electronic properties and reactivity of the aminopyridine core. researchgate.net Proposed mechanisms for MCRs often involve a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. mdpi.comnih.gov Detailed kinetic studies and the isolation and characterization of intermediates, aided by advanced spectroscopic and crystallographic techniques, will provide a more comprehensive understanding of these reaction cascades. tubitak.gov.tr This knowledge will enable the rational control of reaction outcomes and the development of more efficient and selective synthetic methods.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm for the rational design of novel molecules with desired properties. In the context of this compound, this integrated approach can accelerate the discovery of derivatives with enhanced biological activity or specific material characteristics. In silico tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) predictions are invaluable for prioritizing synthetic targets. researchgate.netnih.gov
For instance, molecular docking studies can predict the binding modes of 2-aminopyridine derivatives with biological targets, such as enzymes or receptors, providing insights into the structural features required for potent activity. nih.govmdpi.com This information can guide the design of new analogs with improved binding affinity and selectivity. nih.gov Following computational design, the prioritized compounds are then synthesized and evaluated experimentally. This iterative cycle of design, synthesis, and testing allows for a more focused and efficient exploration of the chemical space, ultimately leading to the identification of lead compounds with optimized properties for various applications, including as potential therapeutic agents. researchgate.netnih.gov
Expansion of Biological Application Spectrum
Derivatives of the 2-aminopyridine scaffold have demonstrated a remarkable breadth of biological activities, making this a fertile ground for further pharmacological investigation. researchgate.net While initial interest may have been in specific areas, emerging research continues to uncover new potential therapeutic applications.
Currently, documented activities for 2-aminopyridine derivatives include:
Antibacterial and Antifungal Activity: Certain 2-amino-3-cyanopyridine (B104079) derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. mdpi.comnih.govresearchgate.net The presence of specific substituents, such as cyclohexylamine (B46788), appears to be crucial for antimicrobial efficacy. nih.gov
Anticancer Activity: Novel pyridopyridine derivatives have been designed as analogues of existing anticancer drugs and have shown potent antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma. nih.gov Their mechanism of action can involve the inhibition of key kinases, induction of apoptosis, and alteration of the cell cycle. nih.gov
Cholinesterase Inhibition: In the search for treatments for neurodegenerative diseases like Alzheimer's, 2-amino-pyridine and 2-amino-pyrimidine derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com
Prion Inhibition: 2-Aminopyridine-3,5-dicarbonitrile compounds have been identified as potent inhibitors of prion replication in cultured cells, suggesting their potential in treating prion diseases. nih.gov
Anti-tuberculosis Activity: Some 2-amino-pyridine-3-carbonitrile derivatives have been investigated for their potential as anti-tuberculosis agents. researchgate.net
Future research will likely focus on optimizing these known activities and exploring entirely new therapeutic areas. A systematic structure-activity relationship (SAR) study of a broader range of derivatives will be crucial for identifying compounds with improved potency and selectivity for specific biological targets.
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic protocols in both academia and industry. For the synthesis of this compound and its derivatives, there is a significant opportunity to develop more sustainable and environmentally benign methods.
Key areas of focus for green synthetic approaches include:
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to simpler workup procedures. The synthesis of 2-aminopyridine derivatives has been successfully achieved under solvent-free conditions, often with the aid of a catalyst and heat. mdpi.comnih.gov
Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or ethanol (B145695) is preferred. The synthesis of Schiff bases from 2-aminopyridine has been demonstrated in an ethanol-water mixture at room temperature, offering a greener alternative to traditional methods. ijcrcps.com
Reusable Catalysts: The development and use of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green chemistry. Nanostructured diphosphate (B83284) (Na2CaP2O7) has been employed as a reusable and efficient catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. rsc.org
By embracing these green chemistry principles, the synthesis of this important class of compounds can be made more economical and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing. rsc.orgrasayanjournal.co.in
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are critical for characterizing 2-(3-Aminopyridin-2-yl)acetonitrile, and how do they validate structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with distinct signals for the amino (-NH₂) and nitrile (-C≡N) groups. Infrared (IR) spectroscopy confirms nitrile stretching (~2200 cm⁻¹). X-ray crystallography, using software like SHELX , resolves bond lengths and angles, particularly for the pyridine ring and substituent orientations. Mass spectrometry (MS) validates molecular weight via molecular ion peaks.
Q. What functional group transformations are feasible for this compound, and how do they enhance synthetic utility?
- Answer : The nitrile group can undergo hydrolysis to carboxylic acids or reduction to primary amines. The pyridine-bound amino group facilitates nucleophilic substitution or directs electrophilic aromatic substitution. For example, fluorinated analogs demonstrate enhanced reactivity via halogen bonding . Such transformations enable applications in heterocyclic synthesis, as seen in imidazo-pyridine derivatives .
Q. How does the amino group on the pyridine ring influence the compound’s electronic properties and solubility?
- Answer : The amino group acts as an electron-donating substituent, increasing pyridine ring electron density. This enhances solubility in polar solvents (e.g., water, DMSO) and directs regioselectivity in electrophilic reactions. Computational studies on similar compounds reveal amino groups lower LUMO energies, favoring nucleophilic attack .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate reaction mechanisms involving this compound?
- Answer : DFT calculates electron distribution, transition states, and activation energies. For example, studies on imidazo-pyridine precursors used DFT to optimize geometries and explain regioselectivity in cyclization reactions . Researchers can model nitrile group reactivity (e.g., hydrolysis pathways) and predict sites for functionalization.
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Answer : Discrepancies may arise from substituent effects or assay conditions. Systematic variation of substituents (e.g., fluorine vs. amino groups ) under standardized bioassays isolates structural influences. Comparative enzyme inhibition assays (e.g., acetylcholinesterase) with controlled purity (via HPLC) ensure reproducibility.
Q. How can this compound be tailored for targeted protein-ligand interactions in drug discovery?
- Answer : The amino and nitrile groups serve as hydrogen bond donors/acceptors. Structural analogs, such as thiadiazine-acetonitrile hybrids, show enhanced binding to enzyme active sites via halogen and π-π interactions . Molecular docking simulations guide derivatization to optimize binding affinity and selectivity.
Methodological Recommendations
- Synthesis : Optimize nitrile group reactions (e.g., using thionyl chloride for hydroxymethyl intermediates ).
- Characterization : Combine NMR, MS, and X-ray crystallography (SHELX ) for structural validation.
- Computational Modeling : Use DFT to predict regioselectivity and reaction pathways .
- Biological Assays : Standardize conditions (pH, temperature) and include fluorinated analogs for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
